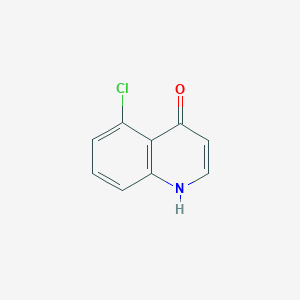

5-Chloroquinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Chloroquinolin-4-ol derivatives has been explored in several studies. For instance, the synthesis of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers demonstrates the attachment of the CHQ moiety to the parent macrocycle, resulting in compounds with selective metal ion affinities . Another study presents a benign methodology for synthesizing substituted isoxazolines, which involves reactions with hydroxylamine hydrochloride under ultrasound irradiation, highlighting operational simplicity and environmental friendliness . Additionally, the first synthesis of 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation is reported, showcasing an efficient process with subsequent debenzylated products .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. UV-visible and (1)H NMR spectra, along with X-ray crystallography, have been employed to study the new macrocycles and their complexes, revealing significant differences in complex stability and cation selectivity . Theoretical approaches using density functional theory have been used to investigate the structural parameters, spectroscopic properties, and electronic characteristics of new fluorescent compounds containing the this compound moiety .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of their potential biological activities. For example, novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines have been synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis and influenza virus, demonstrating the versatility of these compounds in medicinal chemistry . The cyclization reactions of certain precursors have also been studied, leading to the synthesis of complex structures such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. The thermodynamic quantities for complexation of CHQ-substituted macrocycles with various metal ions have been determined, providing insights into their stability and selectivity . The nonlinear optical properties, thermal and photophysical studies of new fluorescent compounds, and their interactions with different solvents have been investigated, revealing potential applications in materials science . Additionally, unusual ionic forms of 5-chloroquinolin-8-ol have been synthesized, with their structures stabilized by systems of hydrogen bonds and π-π interactions .

Wissenschaftliche Forschungsanwendungen

Quantitative Analysis in Pharmaceutical Preparations

A study by Pavithra et al. (2011) focused on the development of a simple, rapid, and economical thin layer chromatography (TLC) method for the identification and quantification of 5-Chloroquinolin-4-ol, an active ingredient in halquinol, an antimicrobial agent. This method was found to be precise for routine quality control analysis of halquinol in bulk drug powder and pharmaceutical forms (Pavithra et al., 2011).

Metal Complex Synthesis

Patel and Patel (2017) conducted a study on the synthesis of a novel ligand involving this compound and its metal complexes with various divalent transition metals. These compounds were evaluated for their in vitro antimicrobial activity, demonstrating significant potential against various bacterial and fungal strains (Patel & Patel, 2017).

Role in Anticancer and Antimalarial Therapeutics

Njaria et al. (2015) reviewed the therapeutic applications of chloroquine (CQ) and its derivatives, including this compound. The study highlighted the repurposing of CQ-containing compounds in various infectious and noninfectious diseases, including cancer therapy (Njaria et al., 2015).

Quality Control in Pharmaceutical Dosage Forms

Kandepu et al. (2012) developed a rapid, economic, and accurate reverse phase isocratic HPLC method for quantification of Halquinol, which contains this compound, in pharmaceutical dosage forms. This method was validated for linearity, precision, accuracy, and robustness, proving effective for analysis in various forms (Kandepu et al., 2012).

Synthesis of Novel Compounds with Antimicrobial Activity

Desai et al. (2016) synthesized novel quinoline derivatives containing this compound and evaluated their antimicrobial activity. The compounds showed potent antibacterial and antifungal activity, with low cytotoxicity, suggesting their potential use in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

Fluorescent Compound Synthesis for Spectroscopic Studies

Singh et al. (2017) synthesized a new fluorescent compound containing this compound. The study focused on investigating the compound's spectroscopic, electronic, and photophysical properties, demonstrating its potential as a novel material for nonlinear optical applications (Singh, Singh, & Khurana, 2017).

Wirkmechanismus

Target of Action

5-Chloroquinolin-4-ol, also known as Cloxyquin, is primarily used as a topical antifungal treatment . The precise targets of this compound are currently unknown .

Mode of Action

It is known to be bacteriostatic, meaning it inhibits the growth or reproduction of bacteria .

Biochemical Pathways

One study suggests that it may act against bacteria by blocking lipopolysaccharide (lps) transport, thereby killing gram-negative bacteria .

Pharmacokinetics

It is known that when applied topically, the absorption of the compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

Its bacteriostatic nature suggests that it likely inhibits bacterial growth or reproduction, thereby helping to control infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be enhanced when the skin is covered with an occlusive dressing . .

Safety and Hazards

Safety information for 5-Chloroquinolin-4-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Zukünftige Richtungen

Quinoline derivatives, including 5-Chloroquinolin-4-ol, have been utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research into the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

5-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)